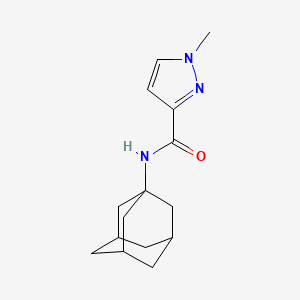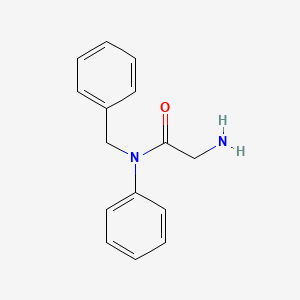![molecular formula C20H23ClN2O2 B7459394 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B7459394.png)
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in the treatment of various cancers and autoimmune diseases. The compound was first synthesized in 2013 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide works by inhibiting the activity of a protein called Bruton's tyrosine kinase (BTK). BTK is involved in the signaling pathways that lead to the activation of immune cells, such as B cells and macrophages. By inhibiting BTK, 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide can prevent the activation of these cells, which can help to slow the progression of cancer and autoimmune diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide can effectively inhibit the activity of BTK in cancer and immune cells. This inhibition can lead to a decrease in the proliferation and survival of these cells, which can help to slow the progression of disease. 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide is its specificity for BTK, which can help to minimize off-target effects. Additionally, 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide has shown promising results in preclinical studies, suggesting that it may be an effective treatment option for cancer and autoimmune diseases.
However, there are also limitations to the use of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide in lab experiments. For example, the compound may not be effective in all types of cancer or autoimmune diseases, and further research is needed to determine its optimal use. Additionally, the synthesis of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide can be complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the study of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide. One area of research is the optimization of the compound's pharmacokinetic and pharmacodynamic properties, which could help to improve its efficacy and safety. Additionally, further studies are needed to determine the optimal dosing and administration of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide in humans.
Another area of research is the exploration of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide's potential use in combination with other drugs or therapies. For example, 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide may be effective in combination with other targeted therapies or immunotherapies for the treatment of cancer.
Overall, 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide is a promising small molecule inhibitor that has shown potential for the treatment of cancer and autoimmune diseases. Further research is needed to fully understand its mechanisms of action and optimal use in clinical settings.
Métodos De Síntesis
The synthesis of 4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide involves several chemical reactions, including the coupling of 4-chlorobenzyl alcohol with 4-chlorophenol, followed by the addition of N-methylpiperidin-4-amine and benzoyl chloride. The resulting compound is then purified through various methods, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide has been studied for its potential use in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. It has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Propiedades
IUPAC Name |
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O2/c1-23-12-10-18(11-13-23)22-20(24)16-4-2-15(3-5-16)14-25-19-8-6-17(21)7-9-19/h2-9,18H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOUNMJSFSNADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenoxy)methyl]-N-(1-methylpiperidin-4-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B7459315.png)
![4-chloro-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B7459316.png)
![6-cyclopropyl-1-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7459332.png)
![N-[4-(acetylamino)phenyl]-4-methylnaphthalene-1-carboxamide](/img/structure/B7459343.png)

![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)

![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)





![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)